molecular formula C11H8BrFN2O B8542525 (3-Bromo-2-fluorophenyl)(pyridazin-3-yl)methanol

(3-Bromo-2-fluorophenyl)(pyridazin-3-yl)methanol

Cat. No. B8542525
M. Wt: 283.10 g/mol
InChI Key: POQQFJVLGUOWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-2-fluorophenyl)(pyridazin-3-yl)methanol is a useful research compound. Its molecular formula is C11H8BrFN2O and its molecular weight is 283.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-2-fluorophenyl)(pyridazin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-2-fluorophenyl)(pyridazin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Bromo-2-fluorophenyl)(pyridazin-3-yl)methanol

Molecular Formula

C11H8BrFN2O

Molecular Weight

283.10 g/mol

IUPAC Name

(3-bromo-2-fluorophenyl)-pyridazin-3-ylmethanol

InChI

InChI=1S/C11H8BrFN2O/c12-8-4-1-3-7(10(8)13)11(16)9-5-2-6-14-15-9/h1-6,11,16H

InChI Key

POQQFJVLGUOWTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(C2=NN=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of pyridazine (0.078 mL, 1.075 mmol) in THF (2.0 mL) and a solution of 3-bromo-2-fluorobenzaldehyde (0.200 g, 0.985 mmol) in THF (2.0 mL) were added simultaneously to a cold solution of LTMP at −78° C. The mixture was stirred at −78° C. for 4 h, followed by the addition of excess of HCl/EtOH/THF. The solution was allowed to warm to room temperature, then treated with a saturated aqueous solution of NaHCO3 and extracted with CH2Cl2 (3×). The organic phases were combined, dried over Na2SO4, filtered, and concentrated to afford the title compound (0.254 g, 0.897 mmol, 100% yield) as a yellow residue.
Quantity
0.078 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
HCl EtOH THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.